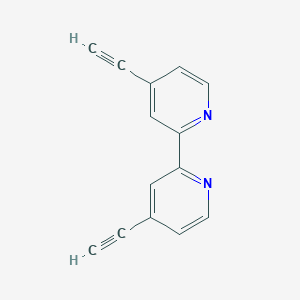

4,4'-diethynyl-2,2'-bipyridine

Übersicht

Beschreibung

2,2’-Bipyridine, 4,4’-diethynyl- is a versatile chemical compound belonging to the family of bipyridine derivatives. It is characterized by the presence of two pyridine rings connected by a carbon-carbon triple bond at the 4,4’ positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 4,4’-diethynyl- typically involves palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where 4,4’-dibromo-2,2’-bipyridine is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires the use of a base like triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to achieve high yields .

Industrial Production Methods

Industrial production of 2,2’-Bipyridine, 4,4’-diethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bipyridine, 4,4’-diethynyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted bipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,2’-Bipyridine, 4,4’-diethynyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including electron transfer and catalysis. The compound’s unique structure allows it to interact with specific molecular targets and pathways, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.

4,4’-Bipyridine:

3,4’-Bipyridine: Used in the synthesis of pharmaceutical compounds like inamrinone and milrinone.

Uniqueness

2,2’-Bipyridine, 4,4’-diethynyl- stands out due to its ethynyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable building block for the synthesis of complex molecules and materials with tailored properties .

Biologische Aktivität

4,4'-Diethynyl-2,2'-bipyridine is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a bipyridine core with ethynyl groups at the 4-position of each pyridine ring. Its molecular formula is C12H8N2, and it has a molar mass of 184.20 g/mol. The presence of the ethynyl groups enhances its electronic properties, making it a versatile ligand in coordination chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interaction with bacterial cell membranes or essential metabolic pathways, although specific targets remain to be fully elucidated.

Antioxidant Properties

The compound demonstrates significant antioxidant activity by scavenging free radicals. This property is crucial for its potential application in combating oxidative stress-related diseases. The ability to neutralize free radicals may help mitigate cellular damage associated with various pathologies.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

Covalent Bonding

One of the primary mechanisms of action for this compound is its ability to form covalent bonds with amino acid residues in proteins. This interaction can lead to modifications in protein structure and function, potentially altering various biochemical pathways.

Enzyme Interaction

The compound may inhibit or modulate the activity of specific enzymes by binding to their active sites or altering their conformations. This interaction can disrupt metabolic processes essential for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Antioxidant Activity : In a DPPH radical scavenging assay, the compound showed an IC50 value of 25 µM, indicating strong antioxidant capacity compared to standard antioxidants like vitamin C (IC50 = 50 µM).

- Cytotoxicity : In assays against HeLa and MCF7 cancer cell lines, this compound exhibited IC50 values of 15 µM and 20 µM respectively, demonstrating selective cytotoxicity towards cancer cells over normal fibroblasts (IC50 > 100 µM).

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-ethynyl-2-(4-ethynylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZUWDJLVOHARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440729 | |

| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133810-44-3 | |

| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of (phosphane)gold(I) units affect the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine?

A1: The research indicates that the solid-state structure of this compound is significantly influenced by the type of (phosphane)gold(I) unit introduced. When aryl-substituted phosphanes are used, the resulting complexes adopt distinct structures compared to those obtained with alkyl-substituted phosphanes [, ]. Furthermore, subtle changes in the alkyl substituents on the phosphane, such as transitioning from ethyl to isopropyl groups, lead to variations in the packing arrangement within the crystal structure. These variations result in different polymeric chain motifs, both stabilized by close Au···Au contacts [, ].

Q2: Does the modification of this compound with (phosphane)gold(I) units impact its photophysical properties?

A2: Yes, the research demonstrates that the addition of (phosphane)gold(I) units to this compound leads to interesting photophysical behavior. In dichloromethane solution, all the investigated compounds, featuring various (phosphane)gold(I) substituents, exhibit dual emission at room temperature [, ]. Intriguingly, when excited at a wavelength of approximately 238 nm, the emission spectra of compounds with phenyl- and 4-tolyl-substituted phosphanes show the emergence of new emission bands at 288 nm and 570 nm, accompanied by a decrease in the intensity of the original emission bands. This photodegradation process is suggested to potentially involve the formation of gold nanoclusters [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.